molecular formula C16H14BrN3 B12047280 1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine

1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine

Cat. No.: B12047280
M. Wt: 328.21 g/mol
InChI Key: KKCGTJCVVSDNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with substituted ketones or aldehydes. One common method is the reaction of 4-bromoacetophenone with p-tolylhydrazine under acidic or basic conditions to form the desired pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. Its combination of a bromophenyl and a tolyl group makes it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C16H14BrN3

Molecular Weight

328.21 g/mol

IUPAC Name

2-(4-bromophenyl)-4-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14BrN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3

InChI Key

KKCGTJCVVSDNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.